molecular formula C18H26N2O2 B267601 N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide

Numéro de catalogue B267601
Poids moléculaire: 302.4 g/mol
Clé InChI: NYQDNLYSIZFPCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide, also known as BCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCCA belongs to the class of benzamides and has been shown to exhibit a wide range of biochemical and physiological effects.

Mécanisme D'action

The mechanism of action of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-inflammatory and antitumor properties. However, there are also some limitations to using N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide in lab experiments. For example, N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several future directions for research on N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide. One area of interest is the development of more effective synthesis methods for N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide that can improve its solubility and bioavailability. Additionally, further research is needed to fully elucidate the mechanism of action of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide and to identify its molecular targets. Finally, there is a need for more in vivo studies to determine the safety and efficacy of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide as a potential therapeutic agent.

Méthodes De Synthèse

The synthesis of N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide involves the reaction of N-butyl-4-aminobenzamide with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified through column chromatography to obtain pure N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide.

Applications De Recherche Scientifique

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and analgesic properties. N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide has been shown to reduce inflammation in animal models of arthritis and to alleviate pain in animal models of neuropathic pain.

Propriétés

Nom du produit

N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide

Formule moléculaire

C18H26N2O2

Poids moléculaire

302.4 g/mol

Nom IUPAC

N-butyl-4-(cyclohexanecarbonylamino)benzamide

InChI

InChI=1S/C18H26N2O2/c1-2-3-13-19-17(21)15-9-11-16(12-10-15)20-18(22)14-7-5-4-6-8-14/h9-12,14H,2-8,13H2,1H3,(H,19,21)(H,20,22)

Clé InChI

NYQDNLYSIZFPCI-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

SMILES canonique

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.